molecular formula C6H8ClN5 B6151304 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine hydrochloride CAS No. 934524-55-7

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine hydrochloride

Cat. No.: B6151304
CAS No.: 934524-55-7
M. Wt: 185.6
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Description

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine hydrochloride is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the nucleophilic addition of an amine to a pyrimidine derivative, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth. The pathways involved often include signal transduction cascades and regulatory networks that control cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine: Similar structure but different ring fusion pattern.

    2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: Contains chlorine substituents, leading to different reactivity.

    Pyrano[2,3-d]pyrimidine-2,4-dione: Different heterocyclic system with oxygen in the ring.

Uniqueness

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine hydrochloride is unique due to its specific ring fusion pattern and the presence of diamine functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

934524-55-7

Molecular Formula

C6H8ClN5

Molecular Weight

185.6

Purity

95

Origin of Product

United States

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